molecular formula C8H17ISi B563069 (5-Iodopent-2-en-1-yl)(trimethyl)silane CAS No. 105222-91-1

(5-Iodopent-2-en-1-yl)(trimethyl)silane

Cat. No.: B563069
CAS No.: 105222-91-1
M. Wt: 268.213
InChI Key: ZYPZKYXJDACQBX-UHFFFAOYSA-N
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Description

(5-Iodopent-2-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by a pent-2-enyl chain substituted with an iodine atom at the 5-position and a trimethylsilyl group at the terminal position. Its molecular formula is C₈H₁₇ISi, with a molecular weight of 268.21 g/mol. The compound combines a reactive alkene moiety with a silyl group, making it useful in cross-coupling reactions, hydrosilylation, and as a precursor in organic synthesis. The iodine atom enhances its electrophilicity, enabling participation in halogen exchange or substitution reactions, while the trimethylsilyl group provides steric protection and modulates electronic properties.

Properties

CAS No.

105222-91-1

Molecular Formula

C8H17ISi

Molecular Weight

268.213

IUPAC Name

5-iodopent-2-enyl(trimethyl)silane

InChI

InChI=1S/C8H17ISi/c1-10(2,3)8-6-4-5-7-9/h4,6H,5,7-8H2,1-3H3

InChI Key

ZYPZKYXJDACQBX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC=CCCI

Synonyms

Silane, (5-iodo-2-pentenyl)trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Organosilicon Compounds

Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 5-Iodo, 2-ene Alkene, Trimethylsilyl, Iodo C₈H₁₇ISi 268.21 Cross-coupling, Hydrosilylation
(5-Bromopent-1-yn-1-yl)trimethylsilane 5-Bromo, 1-yne Alkyne, Trimethylsilyl, Bromo C₈H₁₅BrSi 219.19 Sonogashira coupling
(4-Iodophenylethynyl)trimethylsilane Aromatic, Ethynyl Aryl, Alkyne, Iodo, Silyl C₁₁H₁₃ISi 300.21 Polymer synthesis, Electronics
(4S,5R)-5-Ethyl-4-methylcyclopenten-1-ylsilane Cyclic, Chiral Cyclopentene, Trimethylsilyl C₁₁H₂₂Si 182.38 Asymmetric catalysis

Key Observations:

Halogen vs. Silyl Reactivity: The iodine substituent in the target compound enhances its electrophilicity compared to the bromo analog , making it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Bromine in (5-Bromopent-1-yn-1-yl)trimethylsilane facilitates alkynylation in Sonogashira reactions due to the alkyne-silyl synergy .

Alkene vs. Alkyne Functionality :

  • The pent-2-enyl group in the target compound enables regioselective hydrosilylation or Diels-Alder reactions, unlike the alkyne in (5-Bromopent-1-yn-1-yl)trimethylsilane, which is tailored for cross-couplings .

Aromatic vs. Aliphatic Systems :

  • (4-Iodophenylethynyl)trimethylsilane exhibits enhanced stability and π-conjugation due to its aromatic system, making it suitable for conductive polymers. In contrast, the aliphatic chain in the target compound offers flexibility in functionalization.

Steric and Electronic Effects :

  • Chiral silyl compounds like (4S,5R)-5-Ethyl-4-methylcyclopenten-1-ylsilane are specialized for asymmetric catalysis, whereas the target compound’s linear structure favors straightforward coupling reactions.

Reactivity and Stability

Table 2: Comparative Reactivity Data

Compound Thermal Stability (°C) Reaction with Grignard Reagents Halogen Exchange Efficiency
This compound 80–100 Moderate High (I → Br/Cl)
(5-Bromopent-1-yn-1-yl)trimethylsilane 70–90 High (alkyne activation) Low
(4-Iodophenylethynyl)trimethylsilane 120–140 Low (aryl stability) Moderate
  • Thermal Stability : Aromatic systems exhibit higher stability than aliphatic analogs due to resonance stabilization.
  • Halogen Exchange : The target compound’s iodine allows efficient substitution under mild conditions, unlike bromine in , which requires harsher reagents.

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